molecular formula C14H13F2N3S B10935875 4-(difluoromethyl)-1,3-dimethyl-6-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine

4-(difluoromethyl)-1,3-dimethyl-6-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10935875
M. Wt: 293.34 g/mol
InChI Key: BOILGLQACCSOSR-UHFFFAOYSA-N
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Description

4-(DIFLUOROMETHYL)-1,3-DIMETHYL-6-(5-METHYL-2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines This compound is characterized by the presence of a difluoromethyl group, a dimethyl group, and a thienyl group attached to the pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(DIFLUOROMETHYL)-1,3-DIMETHYL-6-(5-METHYL-2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may also incorporate continuous flow microreactor systems to enhance reaction efficiency and control .

Chemical Reactions Analysis

Types of Reactions

4-(DIFLUOROMETHYL)-1,3-DIMETHYL-6-(5-METHYL-2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(DIFLUOROMETHYL)-1,3-DIMETHYL-6-(5-METHYL-2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C14H13F2N3S

Molecular Weight

293.34 g/mol

IUPAC Name

4-(difluoromethyl)-1,3-dimethyl-6-(5-methylthiophen-2-yl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C14H13F2N3S/c1-7-4-5-11(20-7)10-6-9(13(15)16)12-8(2)18-19(3)14(12)17-10/h4-6,13H,1-3H3

InChI Key

BOILGLQACCSOSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=NC3=C(C(=NN3C)C)C(=C2)C(F)F

Origin of Product

United States

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